molecular formula C25H26N4O2 B2951708 Indolin-1-yl(1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidin-3-yl)methanone CAS No. 1396712-47-2

Indolin-1-yl(1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidin-3-yl)methanone

Cat. No.: B2951708
CAS No.: 1396712-47-2
M. Wt: 414.509
InChI Key: HUFVDDSKUABHNI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes an indole nucleus, which is also known as benzopyrrole . This nucleus contains a benzenoid nucleus and has 10 π-electrons, which makes them aromatic in nature . The compound also includes a pyrimidin-4-yl and a piperidin-3-yl group.

Mechanism of Action

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of targets, contributing to its potential biological activities.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound influences multiple biochemical pathways

Result of Action

Given the diverse biological activities associated with indole derivatives , it’s likely that this compound has a wide range of effects at the molecular and cellular levels.

Advantages and Limitations for Lab Experiments

The advantages of using Indolin-1-yl(1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidin-3-yl)methanone in lab experiments include its potent inhibitory activity against AKT kinase, its ability to induce cell death in cancer cells, and its anti-inflammatory effects. However, its limitations include its poor solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of Indolin-1-yl(1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidin-3-yl)methanone. One potential direction is to investigate its potential use in combination with other cancer therapies, such as chemotherapy or radiation therapy. Another direction is to study its potential use in the treatment of other diseases, such as autoimmune diseases or neurodegenerative diseases. Additionally, further studies are needed to optimize the synthesis method and improve the solubility and toxicity profile of this compound.

Synthesis Methods

The synthesis of Indolin-1-yl(1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidin-3-yl)methanone is a multi-step process that involves the use of various chemical reagents and catalysts. The first step involves the synthesis of 6-(4-methoxyphenyl)pyrimidin-4-amine, which is then reacted with 3-bromopiperidine to obtain 1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidin-3-amine. This intermediate is then reacted with indole-3-carbaldehyde in the presence of a catalyst to obtain the final product, this compound.

Scientific Research Applications

Indolin-1-yl(1-(6-(4-methoxyphenyl)pyrimidin-4-yl)piperidin-3-yl)methanone has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It works by inhibiting the activity of a specific type of kinase called AKT, which is known to play a key role in cancer cell growth and survival.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-[1-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O2/c1-31-21-10-8-18(9-11-21)22-15-24(27-17-26-22)28-13-4-6-20(16-28)25(30)29-14-12-19-5-2-3-7-23(19)29/h2-3,5,7-11,15,17,20H,4,6,12-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFVDDSKUABHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCCC(C3)C(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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